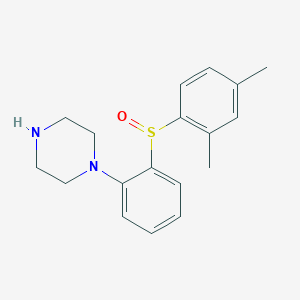

Vortioxetine Impurity 19

Description

The exact mass of the compound Vortioxetine Impurity 19 is 314.14528450 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Vortioxetine Impurity 19 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vortioxetine Impurity 19 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(2,4-dimethylphenyl)sulfinylphenyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS/c1-14-7-8-17(15(2)13-14)22(21)18-6-4-3-5-16(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCUMUZLZIXOII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)C2=CC=CC=C2N3CCNCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101216726 | |

| Record name | 1-[2-[(2,4-Dimethylphenyl)sulfinyl]phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101216726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429908-35-9 | |

| Record name | 1-[2-[(2,4-Dimethylphenyl)sulfinyl]phenyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1429908-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vortioxetine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429908359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-[(2,4-Dimethylphenyl)sulfinyl]phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101216726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VORTIOXETINE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5Y7PP7U7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical Structure Elucidation of Vortioxetine Impurity 19 (Vortioxetine Sulfoxide): A Comprehensive Analytical Framework

Introduction & Regulatory Context

Vortioxetine, a multimodal serotonergic antidepressant, features a unique bis-aryl thioether core structure. While this structural motif is critical for its pharmacodynamic profile, the thioether linkage is highly susceptible to oxidative stress during active pharmaceutical ingredient (API) manufacturing and long-term formulation storage, leading to the formation of specific degradation products ()[1].

Among these degradants, Vortioxetine Impurity 19 (also known as Vortioxetine Sulfoxide or Metabolite 4a, CAS 1429908-35-9) represents a critical quality attribute that must be strictly monitored under ICH Q3A/Q3B guidelines ()[2]. This whitepaper details an autonomous, self-validating analytical framework designed to isolate, characterize, and unambiguously elucidate the chemical structure of Impurity 19.

Mechanistic Pathway & Causality

The formation of Impurity 19 is driven by the electrophilic attack of reactive oxygen species (ROS) or peroxides on the nucleophilic sulfur atom of Vortioxetine.

Mechanistic Causality: The sulfur atom in the thioether bridge contains two lone pairs of electrons, making it a prime target for oxidation. When exposed to peroxides (e.g., residual oxidants from tablet excipients) or photo-oxidation, the sulfur is oxidized to a sulfinyl group (S=O), yielding Vortioxetine Sulfoxide ()[3]. If oxidative stress is not quenched, secondary oxidation to the sulfone can occur.

Oxidative degradation pathway of Vortioxetine yielding Impurity 19 and subsequent sulfone.

Analytical Strategy for Structural Elucidation

To confidently assign the structure of Impurity 19, an orthogonal approach utilizing Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is deployed ()[4].

Causality in Analytical Design:

-

LC-HRMS (Q-TOF): Standard unit-resolution mass spectrometry cannot differentiate between isobaric additions. Q-TOF provides sub-ppm mass accuracy, confirming the exact addition of one oxygen atom (+15.9949 Da) rather than a hydroxylation event ()[4].

-

NMR (1D and 2D): While MS confirms the molecular formula, it cannot pinpoint the exact site of oxidation. 1 H NMR is critical here; the strongly electron-withdrawing nature of the newly formed S=O bond causes a pronounced downfield chemical shift of the adjacent aromatic protons. 2D HSQC and HMBC correlate these protons to their respective carbons, definitively ruling out ring-hydroxylation ()[1].

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Controlled Forced Degradation & Preparative Isolation

This protocol is designed as a self-validating system by incorporating a quenching step and a parallel control blank to ensure the observed degradant is not an artifact of the isolation process.

-

Sample Preparation: Dissolve 10.0 mg/mL of Vortioxetine API in a 50:50 (v/v) Acetonitrile:Water diluent.

-

Stress Induction: Add 3% H2O2 (v/v) to the active sample. Prepare a parallel control blank (diluent + H2O2 , no API).

-

Incubation: Incubate both solutions at 40°C for 24 hours in amber vials to isolate oxidative variables from photolytic variables.

-

Quenching (Critical Step): Add equimolar sodium thiosulfate to neutralize residual peroxides, preventing further oxidation to the sulfone during fraction concentration.

-

Isolation: Inject onto a Preparative HPLC (C18 column, 250 x 21.2 mm, 5 µm). Elute using a linear gradient of 0.1% Formic Acid in Water/Acetonitrile. Collect the peak eluting prior to the API (sulfoxides are more polar than their parent thioethers).

-

Recovery: Lyophilize the collected fraction to yield Impurity 19 as a high-purity white powder.

Protocol 2: LC-HRMS/MS Profiling

-

Reconstitution: Dissolve the lyophilized isolate to 1 µg/mL in 5% Acetonitrile.

-

Chromatography: Inject 5 µL onto a UPLC C18 column (1.7 µm, 2.1 x 100 mm). Use a mobile phase of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile ()[4].

-

Ionization: Operate the Q-TOF in Positive Electrospray Ionization (ESI+) mode. Rationale: The piperazine nitrogen readily accepts a proton, maximizing signal-to-noise.

-

Acquisition: Acquire exact mass (MS1) and perform collision-induced dissociation (CID) at 25 eV for MS/MS fragmentation.

Protocol 3: NMR Acquisition

-

Preparation: Dissolve 5 mg of Impurity 19 in 0.6 mL of DMSO- d6 . Rationale: DMSO- d6 solubilizes the polar sulfoxide while keeping the residual solvent peak (2.50 ppm) clear of the aromatic region (7.0-8.5 ppm).

-

1D NMR: Acquire 1 H NMR at 600 MHz (16 scans, 2s relaxation delay) and 13 C NMR at 150 MHz (1024 scans).

-

2D NMR: Acquire COSY and HSQC to map the exact proton-carbon connectivity and confirm the intact aromatic rings ()[1].

Self-validating analytical workflow for the isolation and elucidation of Impurity 19.

Data Synthesis & Structural Confirmation

The structural elucidation is finalized by cross-referencing the exact mass and the chemical shift perturbations against the parent API.

Table 1: LC-HRMS Exact Mass and Fragmentation Summary

| Compound | Formula | Theoretical [M+H]⁺ | Observed [M+H]⁺ | Mass Error (ppm) | Key MS/MS Fragments (m/z) |

| Vortioxetine | C18H22N2S | 299.1576 | 299.1582 | +2.0 | 150.08, 105.05 |

| Impurity 19 | C18H22N2OS | 315.1525 | 315.1531 | +1.9 | 166.07, 105.05 |

Interpretation: The +15.9949 Da shift confirms the addition of a single oxygen atom. The preservation of the m/z 105.05 fragment (corresponding to the cleaved dimethylphenyl moiety) indicates the core skeleton remains intact ()[4].

Table 2: Key NMR Chemical Shift Perturbations (DMSO- d6 )

| Position | Vortioxetine (δ ppm) | Impurity 19 (δ ppm) | Shift (Δδ) | Structural Implication |

| Ar-H (ortho to S) | 7.15 (m) | 7.85 (dd) | +0.70 | Strong deshielding by S=O group |

| Ar-C (attached to S) | 135.2 | 148.6 | +13.4 | Carbon directly bonded to sulfinyl |

| Piperazine N- CH2 | 3.05 (br s) | 3.10 (br s) | +0.05 | Minimal impact; oxidation is distal |

Interpretation: The retention of all aromatic protons confirms no ring hydroxylation occurred. The dramatic +0.70 ppm downfield shift of the protons ortho to the sulfur atom unambiguously localizes the oxygen to the thioether bridge, confirming the sulfoxide structure ()[1].

Conclusion

The rigorous structural elucidation of Vortioxetine Impurity 19 highlights the necessity of orthogonal analytical techniques in pharmaceutical development. By combining the sub-ppm accuracy of LC-HRMS with the spatial resolution of 2D-NMR, the oxidative degradation pathway is definitively mapped. Implementing these self-validating protocols ensures robust control strategies, regulatory compliance, and ultimately, patient safety.

References

-

Title: Stability-indicating reversed-phase HPLC method development and characterization of impurities in vortioxetine utilizing LC–MS, IR and NMR Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

-

Title: Comparison of Various Chromatographic Systems for Identification of Vortioxetine in Bulk Drug Substance, Human Serum, Saliva, and Urine Samples by HPLC-DAD and LC-QTOF-MS Source: PubMed Central (PMC) URL: [Link]

-

Title: Details of the Drug Metabolite (DM) - Vortioxetine Metabolite 4a (Impurity 19) Source: INTEDE: Interactome of Drug-Metabolizing Enzyme (IDRB Lab) URL: [Link]

-

Title: Vortioxetine Impurity 97 (CAS 2831955-36-1) / Vortioxetine Sulfoxide Reference Standard Source: Veeprho Pharmaceuticals URL: [Link]

Sources

- 1. Sci-Hub. Stability-indicating reversed-phase HPLC method development and characterization of impurities in vortioxetine utilizing LC–MS, IR and NMR / Journal of Pharmaceutical and Biomedical Analysis, 2016 [sci-hub.sg]

- 2. Details of the Drug Metabolite (DM) | INTEDE [intede.idrblab.net]

- 3. veeprho.com [veeprho.com]

- 4. Comparison of Various Chromatographic Systems for Identification of Vortioxetine in Bulk Drug Substance, Human Serum, Saliva, and Urine Samples by HPLC-DAD and LC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Vortioxetine Impurity 19 (Vortioxetine Sulfoxide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Vortioxetine Impurity 19, identified as Vortioxetine Sulfoxide. The guide details its chemical identity, molecular weight, and formula. It further explores its formation as a degradation product, provides a detailed analytical methodology for its detection and quantification, and discusses the underlying scientific principles of the presented protocols.

Introduction: The Significance of Impurity Profiling in Vortioxetine

Vortioxetine is a multimodal antidepressant used for the treatment of major depressive disorder.[1] The manufacturing and storage of vortioxetine can lead to the formation of impurities, which may impact the safety and efficacy of the final drug product.[2] Rigorous analytical characterization and control of these impurities are therefore critical aspects of drug development and quality control. This guide focuses on a key oxidative degradation product, Vortioxetine Impurity 19, also known as Vortioxetine Sulfoxide.

Identification and Characterization of Vortioxetine Impurity 19

Vortioxetine Impurity 19 is authoritatively identified as Vortioxetine Sulfoxide . This impurity is a direct oxidation product of the active pharmaceutical ingredient (API), vortioxetine.

Molecular Structure and Properties

The key molecular and chemical properties of Vortioxetine Impurity 19 are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 1-(2-((2,4-dimethylphenyl)sulfinyl)phenyl)piperazine | [3][4][5] |

| Synonym(s) | Vortioxetine Sulfoxide, Vortioxetine Impurity 19 | [3][4][6] |

| CAS Number | 1429908-35-9 | [4] |

| Molecular Formula | C18H22N2OS | [4] |

| Molecular Weight | 314.45 g/mol | [4] |

Formation Pathway of Vortioxetine Sulfoxide

Vortioxetine Sulfoxide is primarily formed through the oxidation of the sulfide moiety in the vortioxetine molecule. This process is a common degradation pathway for pharmaceuticals containing a thioether linkage.

Mechanism of Formation: Oxidative Degradation

Forced degradation studies have demonstrated that vortioxetine is particularly susceptible to oxidative stress.[4][7][8] The thioether sulfur atom in the vortioxetine structure is nucleophilic and can be readily oxidized by common oxidizing agents, such as hydrogen peroxide, or under photolytic conditions.[7][9] This oxidation results in the formation of the corresponding sulfoxide.

The diagram below illustrates the oxidative degradation of vortioxetine to form Vortioxetine Sulfoxide.

Caption: Oxidative formation of Vortioxetine Sulfoxide.

Analytical Methodology for Detection and Quantification

A robust and validated analytical method is essential for the accurate detection and quantification of Vortioxetine Sulfoxide in vortioxetine drug substances and formulations. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred technique for this purpose.

Experimental Protocol: HPLC-MS Analysis

The following protocol outlines a typical stability-indicating HPLC-MS method for the analysis of Vortioxetine Sulfoxide.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

-

Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18 column (e.g., 4.6 x 250 mm, 5µm) |

| Mobile Phase | Acetonitrile and water with acetic acid and triethylamine in an isocratic elution mode.[4][8] |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 228 nm[4][8] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Mass Spectrometry Conditions:

| Parameter | Recommended Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| m/z for Vortioxetine | [M+H]+ = 299.1 |

| m/z for Vortioxetine Sulfoxide | [M+H]+ = 315.1 |

Analytical Workflow Diagram

The following diagram illustrates the analytical workflow for the identification and quantification of Vortioxetine Sulfoxide.

Caption: Analytical workflow for Vortioxetine Sulfoxide.

Conclusion

This technical guide has provided a detailed overview of Vortioxetine Impurity 19, identified as Vortioxetine Sulfoxide. Understanding the formation and analytical control of this impurity is crucial for ensuring the quality, safety, and efficacy of vortioxetine-containing pharmaceuticals. The provided information on its chemical properties, formation pathway, and a validated analytical method serves as a valuable resource for researchers, scientists, and drug development professionals in the pharmaceutical industry.

References

-

Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. (2022). Molecules, 27(6), 1883. [Link]

-

Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR. (2020). Journal of Pharmaceutical and Biomedical Analysis, 188, 113442. [Link]

-

Determination of vortioxetine and its degradation product in bulk and tablets, by LC-DAD and MS/MS methods. (2018). Journal of Pharmaceutical and Biomedical Analysis, 160, 241-247. [Link]

-

Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. (2022). ResearchGate. [Link]

-

Vortioxetine Sulfoxide Impurity. (n.d.). SynThink. [Link]

-

Vortioxetine Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]

-

Vortioxetine: Clinical Pharmacokinetics and Drug Interactions. (2017). Clinical Pharmacokinetics, 57(5), 557-571. [Link]

-

A Guide to the Vortioxetine Synthesis Process. (2025). Pharmaffiliates. [Link]

- Preparation method of vortioxetine impurity. (2020).

-

Reaction scheme of VOR synthesis. (n.d.). ResearchGate. [Link]

-

Quantification of Vortioxetine in Pharmaceutical preparations by validated area under curve UV Spectrophotometric Analytical method. (2023). Research Journal of Pharmacy and Technology, 16(11), 5345-5349. [Link]

- Preparation method of vortioxetine impurity. (2020).

-

Chemical structure of vortioxetine and its metabolites. (n.d.). ResearchGate. [Link]

-

Vortioxetine Sulfoxide. (n.d.). Synchemia. [Link]

-

Validated RP-HPLC method for the estimaion of Vortioxetine in bulk and in tablets. (2017). ResearchGate. [Link]

-

VORTIOXETINE SULFOXIDE HYDROCHLORIDE. (n.d.). precisionFDA. [Link]

-

Vortioxetine: A comprehensive profile. (2026). PubMed. [Link]

-

Vortioxetine-impurities. (n.d.). Pharmaffiliates. [Link]

-

Analytical Method Development and Validation for Estimation of Vortioxetine from Dosage Form. (2021). CR Subscription Agency. [Link]

-

Vortioxetine Impurities and Related Compound. (n.d.). Veeprho. [Link]

-

Development of a simple HPLC method for the quantitation of vortioxetine in pharmaceuticals using DoE approach. (2019). ResearchGate. [Link]

Sources

- 1. Vortioxetine: A comprehensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vortioxetine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of vortioxetine and its degradation product in bulk and tablets, by LC-DAD and MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. synchemia.com [synchemia.com]

- 6. theclinivex.com [theclinivex.com]

- 7. Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (PDF) Determination of vortioxetine and its degradation product in bulk and tablets, by LC-DAD and MS/MS methods [academia.edu]

- 9. mdpi.com [mdpi.com]

Unmasking Impurity 19 (Vortioxetine Sulfoxide) in Vortioxetine Hydrobromide Synthesis: A Comprehensive Guide to Identification, Mechanisms, and Control

Executive Summary

Vortioxetine hydrobromide is a multimodal serotonergic agent widely prescribed for major depressive disorder[1]. Because its pharmacological efficacy relies on a precise receptor binding profile, the purity of the Active Pharmaceutical Ingredient (API) is strictly regulated by ICH Q3A/Q3B guidelines. During the synthesis and lifecycle of Vortioxetine, the molecule is susceptible to specific degradation pathways. Among the most critical process and degradation impurities is Impurity 19 , chemically identified as Vortioxetine Sulfoxide [2].

This technical whitepaper provides an in-depth mechanistic analysis of Impurity 19. By exploring the causality behind its formation, detailing self-validating analytical protocols for its identification, and outlining synthetic mitigation strategies, this guide serves as an authoritative resource for process chemists and analytical scientists.

Chemical and Structural Profiling

Vortioxetine features a diaryl thioether linkage and a piperazine ring. The sulfur atom in the thioether bridge is highly nucleophilic and acts as the primary site of oxidative vulnerability. When exposed to reactive oxygen species (ROS), trace peroxides in excipients, or atmospheric oxygen during high-temperature synthetic steps, the thioether is oxidized to a sulfoxide, yielding Impurity 19 (1-[2-[(2,4-dimethylphenyl)sulfinyl]phenyl]piperazine)[3].

To accurately track and quantify this impurity, scientists must understand the physicochemical divergence between the parent API and the degradant. The addition of the oxygen atom significantly increases the polarity and topological polar surface area (TPSA) of the molecule.

Table 1: Physicochemical and Structural Comparison

| Parameter | Vortioxetine Base (API) | Impurity 19 (Vortioxetine Sulfoxide) |

| Chemical Name | 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine | 1-[2-[(2,4-dimethylphenyl)sulfinyl]phenyl]piperazine |

| CAS Number | 508233-74-7 | 1429908-35-9 |

| Molecular Formula | C18H22N2S | C18H22N2OS |

| Molecular Weight | 298.45 g/mol | 314.45 g/mol |

| Key Functional Group | Diaryl Thioether | Diaryl Sulfoxide |

| Monoisotopic Mass [M+H]+ | 299.1576 m/z | 315.1526 m/z |

| Relative Polarity | Highly Lipophilic | Moderately Polar |

Mechanistic Pathway of Formation

The synthesis of Vortioxetine hydrobromide typically concludes with the free base being dissolved in an organic solvent (such as 2-butanol) followed by the addition of hydrobromic acid to precipitate the salt. This crystallization step is exothermic. If the solvent is not adequately degassed, the localized heat combined with dissolved oxygen provides the exact activation energy required for S-oxidation.

Fig 1: Oxidative degradation pathway of Vortioxetine yielding Impurity 19.

Analytical Strategy: Self-Validating Identification Protocols

Identifying Impurity 19 requires a stability-indicating RP-HPLC method coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS)[4].

The Causality of the Method: Why QTOF-MS? A standard low-resolution mass spectrometer can detect the +16 Da mass shift (from 299 to 315 m/z), but it cannot differentiate between S-oxidation (sulfoxide formation) and aromatic ring hydroxylation. High-resolution QTOF-MS provides exact mass measurements, allowing analysts to confirm the elemental composition of the degradant and rule out isobaric false positives.

Protocol 1: Controlled Oxidative Forced Degradation

Objective: To deliberately generate Impurity 19 to serve as an in-house retention time marker, validating the analytical method's stability-indicating power.

-

Sample Preparation: Dissolve 10 mg of Vortioxetine Hydrobromide API in 10 mL of Methanol:Water (50:50 v/v).

-

Causality: This specific solvent ratio ensures complete solvation of both the lipophilic free base and the hydrophilic hydrobromide salt, preventing micelle formation that could shield the thioether from oxidation.

-

-

Oxidative Stress Induction: Add 1.0 mL of 3% H2O2 to 5.0 mL of the API solution.

-

Causality: The electron-rich thioether linkage is highly susceptible to electrophilic attack by peroxides, rapidly yielding the sulfoxide.

-

-

Incubation: Stir at 25°C for exactly 4 hours.

-

Causality: Extended heating or higher peroxide concentrations risk over-oxidation to the sulfone (Impurity 20), which confounds the isolation and quantification of the sulfoxide.

-

-

Quenching (Self-Validating Step): Add 1.0 mL of 0.1 M Sodium Thiosulfate ( Na2S2O3 ).

-

Causality: Unquenched peroxide will continue to react in the autosampler vial, leading to a "moving target" during quantification and potential degradation of the HPLC column's stationary phase. Quenching freezes the reaction state, ensuring the sample is stable and reproducible across multiple injection cycles.

-

Protocol 2: RP-HPLC-ESI-MS/MS Separation

-

Chromatographic Separation: Utilize a base-deactivated C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

-

Causality: The secondary amine in Vortioxetine's piperazine moiety causes severe peak tailing on standard silica due to interactions with residual silanols. A base-deactivated stationary phase ensures sharp, symmetrical peaks, which is critical for accurate integration.

-

-

Mobile Phase Formulation:

-

Buffer A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.0.

-

Buffer B: Acetonitrile.

-

Causality: A pH of 6.0 ensures the piperazine ring remains protonated for consistent retention. Ammonium acetate is chosen because, unlike phosphate buffers, it is fully volatile and prevents ion suppression in the MS source.

-

-

Gradient Elution: Start at 20% B, ramp to 80% B over 15 minutes.

-

Causality: Impurity 19 (sulfoxide) is significantly more polar than the parent thioether. It will elute earlier. The gradient ensures both the polar impurity and the highly lipophilic parent API elute within a reasonable runtime without co-elution.

-

Fig 2: Self-validating LC-MS/MS analytical workflow for Impurity 19 identification.

Mitigation Strategies in API Synthesis

Controlling Impurity 19 is not merely an analytical exercise; it requires proactive synthetic engineering. To maintain Impurity 19 below the ICH qualification threshold (typically <0.15%), process chemists must implement the following controls:

-

Inert Atmosphere Processing: The final salt formation step (Vortioxetine free base + HBr → Vortioxetine HBr) is highly exothermic. Process engineers must mandate strict nitrogen sparging of the crystallization solvent (e.g., 2-butanol) prior to the addition of hydrobromic acid. Displacing dissolved oxygen prevents thermally accelerated S-oxidation.

-

Transition Metal Scavenging: The primary carbon-nitrogen and carbon-sulfur bonds in Vortioxetine are often formed via Palladium-catalyzed cross-coupling reactions. Trace residual palladium can act as a catalyst for oxidative degradation. Utilizing functionalized silica scavengers (e.g., SiliaMetS Thiol) post-reaction ensures heavy metals are removed before the final crystallization.

-

Antioxidant Formulation: During the formulation of the final drug product, the addition of trace antioxidants (such as ascorbic acid or butylated hydroxytoluene) can scavenge reactive oxygen species, protecting the API from forming Impurity 19 during its shelf-life.

References

- Stability-indicating reversed-phase HPLC method development and characterization of impurities in vortioxetine utilizing LC–MS, IR and NMR Sci-Hub / Journal of Pharmaceutical and Biomedical Analysis

- Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS NIH / PMC

- Vortioxetine API: Technical Guide for Experts Arbor Pharmchem

- A Guide to the Vortioxetine Synthesis Process Arbor Pharmchem

- Vortioxetine Sulfoxide - SRIRAMCHEM Sriramchem

- 1-[2-[(2,4-diMethylphenyl)sulfinyl]phenyl]- Piperazine ChemicalBook

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. Vortioxetine Sulfoxide - SRIRAMCHEM [sriramchem.com]

- 3. 1-[2-[(2,4-diMethylphenyl)sulfinyl]phenyl]- Piperazine | 1429908-35-9 [chemicalbook.com]

- 4. Sci-Hub. Stability-indicating reversed-phase HPLC method development and characterization of impurities in vortioxetine utilizing LC–MS, IR and NMR / Journal of Pharmaceutical and Biomedical Analysis, 2016 [sci-hub.jp]

Vortioxetine Impurity 19: Deconstructing a Labyrinth of Synthesis and Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of pharmaceutical development, the meticulous identification and control of impurities are paramount to ensuring drug safety and efficacy. Vortioxetine, a multimodal antidepressant, presents a fascinating case study in impurity profiling due to its complex synthesis and potential for degradation. This guide delves into the origin and formation of "Vortioxetine Impurity 19," a designation that, as we will explore, represents a notable challenge in pharmaceutical analysis due to a lack of a single, universally defined structure.

This document moves beyond a simple cataloging of impurities. Instead, it offers a logical, evidence-based exploration of how high-molecular-weight impurities, including potential dimer-like structures, can arise from the known synthetic pathways of Vortioxetine. We will also dissect the formation of critical, well-documented degradation products. By understanding the "why" and "how" of impurity formation, we can develop more robust control strategies, from process optimization to analytical method development.

Part 1: The Enigma of "Vortioxetine Impurity 19"

An initial survey of commercial suppliers and scientific literature reveals a significant ambiguity surrounding "Vortioxetine Impurity 19." At least two distinct entities have been associated with this name:

-

A high-molecular-weight substance with a reported molecular formula of C₃₂H₃₇N₃S₂ and a molecular weight of 527.79 g/mol .[1]

-

Vortioxetine Sulfoxide , a primary oxidative degradation product of Vortioxetine with the molecular formula C₁₈H₂₂N₂OS.[2]

This discrepancy underscores a critical challenge in the pharmaceutical industry: the lack of standardized nomenclature for all process-related and degradation impurities across different manufacturers and suppliers. For the purpose of this guide, we will address the formation of both well-defined degradation products and plausible high-molecular-weight process-related impurities that could be represented by such a designation.

Part 2: The Synthetic Landscape of Vortioxetine

To comprehend the genesis of process-related impurities, one must first understand the synthetic route of the active pharmaceutical ingredient (API). The most common and commercially viable syntheses of Vortioxetine involve a palladium-catalyzed coupling reaction. A key strategy involves the formation of the thioether bond between a piperazine-containing aryl halide and 2,4-dimethylthiophenol.[3][4][5]

A representative synthetic pathway is the reaction between 1-bromo-2-iodobenzene and 1-Boc-piperazine to form a key intermediate, which is then coupled with 2,4-dimethylbenzenethiol. The final step involves the deprotection of the Boc group.[4]

Part 3: Formation Pathways of Key Vortioxetine Impurities

Process-Related Impurities: Dimer Formation

High-molecular-weight impurities are often formed through side reactions between reactive intermediates or between an intermediate and the final product. A plausible pathway for the formation of a dimer-like impurity is a secondary coupling reaction, especially if reaction conditions are not stringently controlled.

One such impurity, 1-[2-[(2,4-dimethylphenyl)thio]phenyl]-4-[2-(1-piperazinyl)phenyl]piperazine, has been identified as a main byproduct in the synthesis of Vortioxetine.[6] This impurity can be formed when Vortioxetine itself acts as a nucleophile and reacts with an aryl halide intermediate, such as 1-bromo-2-iodobenzene, under palladium catalysis.

Proposed Formation Pathway:

-

Initial Synthesis: Vortioxetine is formed as per the primary synthetic route.

-

Side Reaction: Unreacted 1-bromo-2-iodobenzene (or a similar activated aryl halide) remains in the reaction mixture.

-

Secondary Coupling: The secondary amine of the piperazine ring on a newly formed Vortioxetine molecule attacks the aryl halide in another palladium-catalyzed Buchwald-Hartwig amination reaction.

Causality and Control: This type of impurity is often a result of:

-

Sub-optimal Stoichiometry: An excess of the aryl halide starting material.

-

Insufficient Reaction Time or Temperature: Incomplete conversion of starting materials.

-

Catalyst Activity: A highly active catalyst that promotes the less-favorable secondary coupling.

Control Strategy:

-

Strict stoichiometric control of reactants.

-

Optimization of reaction parameters (temperature, time) to ensure complete consumption of the limiting reagent.

-

Quenching the reaction appropriately to deactivate the catalyst once the primary reaction is complete.

Degradation Impurities: The Vortioxetine Sulfoxide Pathway

Forced degradation studies have consistently shown that Vortioxetine is susceptible to oxidation.[7][8][9][10] The thioether moiety is the primary site of oxidation, leading to the formation of Vortioxetine Sulfoxide. This is a critical impurity to monitor as it can form during manufacturing, storage, or even upon exposure to certain excipients.[9]

Formation Pathway:

The sulfur atom in the thioether linkage of Vortioxetine possesses a lone pair of electrons, making it susceptible to attack by oxidizing agents such as hydrogen peroxide, or degradation by light (photolysis).[7][10]

Causality and Control:

-

Exposure to Oxidizing Agents: Residual peroxides in excipients or exposure to atmospheric oxygen can trigger this degradation.[7]

-

Photodegradation: Exposure to UV or visible light can provide the energy for oxidation.[10]

-

Solid-State Properties: The crystalline form and any amorphous content of Vortioxetine hydrobromide can influence its susceptibility to oxidation.[9]

Control Strategy:

-

Use of antioxidants in the formulation.

-

Packaging in light-resistant containers.

-

Control of the solid-state form of the API.

-

Careful selection and testing of excipients for peroxide content.

Part 4: Analytical and Control Strategies

A robust analytical program is essential for identifying and quantifying Vortioxetine impurities.

Data Presentation: Summary of Key Impurities

| Impurity Name/Type | Molecular Formula | Origin | Formation Condition |

| Vortioxetine Sulfoxide | C₁₈H₂₂N₂OS | Degradation | Oxidative stress, photolysis[7][8][10] |

| Dimer-like Impurity | C₂₈H₃₄N₄S | Process-Related | Secondary amination during synthesis[6] |

| Isomeric Impurities | C₁₈H₂₂N₂S | Process-Related | Use of impure starting materials (e.g., isomers of dimethylthiophenol) |

Experimental Protocols: A Self-Validating System

A validated, stability-indicating HPLC method is the cornerstone of Vortioxetine impurity analysis.

Protocol: Stability-Indicating HPLC Method

-

Column: A C18 or a polar-RP column is typically effective.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).[10]

-

Detection: UV detection at an appropriate wavelength (e.g., 225-235 nm) is commonly used.

-

Forced Degradation Study: To validate the method's stability-indicating nature, the API is subjected to stress conditions (acid, base, oxidation, heat, light) as per ICH Q1A(R2) guidelines.[8] The method must be able to resolve the parent drug from all resulting degradation products.

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Conclusion

The case of "Vortioxetine Impurity 19" highlights the complexities inherent in pharmaceutical impurity profiling. While a definitive structure for this specific designation remains ambiguous, a thorough understanding of Vortioxetine's synthesis and degradation pathways allows for a proactive approach to impurity control. By focusing on the plausible formation of process-related dimers and the well-documented oxidative degradation to Vortioxetine Sulfoxide, researchers and developers can implement robust control strategies. This ensures the consistent production of high-quality Vortioxetine, ultimately safeguarding patient health.

References

- A Guide to the Vortioxetine Synthesis Process. (2025, December 17). Vertex AI Search.

- Li, J., et al. (2015). A New and Practical Synthesis of Vortioxetine Hydrobromide. Synlett, 26(08), 1083-1087.

- Vortioxetine EP Impurities & USP Rel

- Technical Support Center: Stability of Vortioxetine in Long-Term Storage. Benchchem.

- Chen, L., et al. (2017). Vortioxetine: Clinical Pharmacokinetics and Drug Interactions. Clinical Pharmacokinetics, 56(12), 1467-1479.

- Different synthetic routes to vortioxetine hydrobromide. (2022, January 17). ChemicalBook.

- Ahmad, S., et al. (2022). Design, synthesis and docking study of Vortioxetine derivatives as a SARS-CoV-2 main protease inhibitor. Journal of Molecular Structure, 1264, 133245.

- Process for the preparation of vortioxetine. (2019).

- Vortioxetine Impurity 19. CLEARSYNTH.

- Vortioxetine Impurities and Rel

- Ragi, N. C., et al. (2020). Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 189, 113478.

- Vortioxetine-impurities.

- Vortioxetine Impurities Manufacturers & Suppliers. Daicel Pharma Standards.

- Vortioxetine Impurity 19. Simson Pharma Limited.

- Influence of Crystal Disorder on the Forced Oxidative Degradation of Vortioxetine HBr. (2024). Journal of Pharmaceutical Sciences, 113(1), 225-236.

- Wzgarda, A., et al. (2022). Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. Molecules, 27(6), 1845.

- Vortioxetine. Chemicea.

- Preparation method of vortioxetine impurity. (2022).

- Vortioxetine Hydrobromide patented technology retrieval search results.

- Vortioxetine Impurity 19 (Vortioxetine Sulfoxide). Clinivex.

- Preparation method of vortioxetine impurity. (2020).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediate - Patent 2930171 [data.epo.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CN114075153A - Preparation method of vortioxetine impurity - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. clearsynth.com [clearsynth.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. Cyhalothrin (Clocythrin, Lambda-cyhalothrin) CAS#68085-85-8 [kangmei.com]

- 9. CN106349132A - Vortioxetine intermediate impurities and preparing method and use thereof - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Structural Elucidation of Vortioxetine Impurity 19 (Vortioxetine Sulfoxide) via NMR Spectroscopy

The Chemical Context of Vortioxetine Degradation

Vortioxetine (1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine) is a multimodal serotonergic agent widely prescribed for major depressive disorder. During the synthesis of the active pharmaceutical ingredient (API) and its subsequent shelf-life, the electron-rich diaryl sulfide moiety is highly susceptible to oxidative stress. This vulnerability leads to the formation of Vortioxetine Impurity 19 , chemically identified as Vortioxetine Sulfoxide (CAS: 1429908-35-9, Molecular Formula: C₁₈H₂₂N₂OS) 1[1].

Regulatory guidelines (such as ICH Q3A/Q3B) mandate the rigorous structural characterization of degradation products exceeding the qualification threshold. While Liquid Chromatography-Mass Spectrometry (LC-MS) can easily detect the +16 Da mass shift indicative of oxidation, it cannot definitively determine whether the oxygen atom has attached to the piperazine nitrogen (forming an N-oxide) or the sulfur atom (forming a sulfoxide). Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy is the authoritative analytical technique required to map the exact site of oxidation 2[2].

Logical relationship between sulfur oxidation and observed NMR chemical shifts.

The Causality of NMR in Structural Elucidation

The core principle behind using NMR to characterize Vortioxetine Impurity 19 lies in the concept of magnetic shielding . In the parent Vortioxetine molecule, the sulfur atom is relatively electron-donating, shielding the adjacent aromatic protons and carbons.

When oxidized to a sulfoxide (Impurity 19), the highly electronegative oxygen atom creates a strong dipole (S⁺–O⁻). This dipole withdraws electron density from the adjacent aromatic rings via inductive effects. Consequently, the nuclei of the ortho-protons and ipso-carbons experience a stronger effective magnetic field (B_eff) from the spectrometer, causing them to resonate at higher frequencies. This translates to a distinct downfield chemical shift in both ¹H and ¹³C NMR spectra. By quantifying these specific shifts, scientists can unequivocally prove that the sulfur atom—and not the piperazine nitrogen—is the site of oxidation 3[3].

Self-Validating NMR Methodology

To ensure the highest degree of scientific integrity, the following protocol incorporates built-in quality control checks, creating a self-validating analytical system.

Step-by-Step Experimental Protocol

-

Sample Preparation & Internal Calibration:

-

Action: Weigh 15 mg of highly purified (>98% by HPLC) Vortioxetine Impurity 19. Dissolve the sample in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: DMSO-d6 is selected for its superior solubilizing power for polar sulfoxide degradation products. TMS acts as an internal standard, providing a reliable zero-point calibration (0.00 ppm) to ensure absolute chemical shift accuracy across all experiments.

-

-

Instrument Tuning and Locking:

-

Action: Insert the NMR tube into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium frequency of the DMSO-d6 solvent. Tune and match the probe to the ¹H and ¹³C frequencies.

-

Causality: Locking prevents magnetic field drift during long acquisition times. Tuning maximizes the efficiency of radiofrequency (RF) pulse transmission, ensuring optimal signal-to-noise (S/N) ratios.

-

-

Self-Validation & Quality Control Check:

-

Action: Acquire a preliminary 1-scan ¹H spectrum.

-

Validation: The system validates itself by checking the integration of the TMS peak against the solvent residual peak (DMSO-d5 at 2.50 ppm). If the chemical shift deviation exceeds ±0.02 ppm, the spectrum is automatically rejected, and the field is shimmed and recalibrated.

-

-

1D ¹H NMR Acquisition:

-

Action: Acquire the ¹H spectrum using a spectral width of 15 ppm, a relaxation delay (D1) of 2 seconds, and 64 scans.

-

Causality: The 2-second relaxation delay ensures that all protons fully return to thermal equilibrium between pulses, allowing for accurate quantitative integration of the proton signals.

-

-

1D ¹³C NMR Acquisition:

-

Action: Acquire the ¹³C spectrum using a proton-decoupled sequence (e.g., zgpg30), a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans.

-

Causality: Proton decoupling collapses complex multiplets into single sharp peaks for each carbon environment. The high number of scans compensates for the low natural abundance (1.1%) and low gyromagnetic ratio of the ¹³C isotope.

-

-

2D NMR Acquisition (HSQC & HMBC):

-

Action: Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra.

-

Causality: HSQC maps direct ¹H-¹³C bonds, while HMBC reveals long-range (2-3 bond) correlations. HMBC is the critical definitive step, as it visually links the shifted aromatic protons to the specific carbons adjacent to the sulfoxide group.

-

Step-by-step experimental workflow for NMR characterization of Impurity 19.

Quantitative Chemical Shift Analysis

The definitive proof of Impurity 19's structure is found in the comparative analysis of its chemical shifts against the parent Vortioxetine API. The tables below summarize the expected quantitative data highlighting the deshielding effect of the sulfoxide group.

Table 1: ¹H NMR Chemical Shift Comparison

| Proton Environment | Vortioxetine API (ppm) | Impurity 19 (ppm) | Shift Difference (Δδ) | Mechanistic Causality |

| Ar-H (ortho to S) | 6.80 - 7.10 | 7.60 - 7.85 | +0.75 | Strong inductive electron withdrawal by the S=O dipole deshields the adjacent protons. |

| Ar-H (meta to S) | 7.15 - 7.30 | 7.40 - 7.55 | +0.25 | Moderate deshielding due to distance attenuation from the sulfoxide center. |

| Piperazine CH₂ | 2.80 - 3.10 | 2.85 - 3.15 | +0.05 | Negligible effect; confirms oxidation did not occur at the piperazine nitrogen. |

| Aryl CH₃ | 2.30 | 2.35 | +0.05 | Negligible effect; methyl groups are too distant to experience significant deshielding. |

Table 2: ¹³C NMR Chemical Shift Comparison

| Carbon Environment | Vortioxetine API (ppm) | Impurity 19 (ppm) | Shift Difference (Δδ) | Mechanistic Causality |

| C-S (ipso, Phenyl) | 134.5 | 145.2 | +10.7 | Direct electron withdrawal by the attached sulfoxide group severely deshields the ipso-carbon. |

| C-S (ipso, Aryl) | 136.0 | 147.5 | +11.5 | Direct electron withdrawal by the attached sulfoxide group severely deshields the ipso-carbon. |

| C-N (Piperazine) | 51.5 | 51.2 | -0.3 | Minimal impact; further validating the structural integrity of the piperazine ring. |

Conclusion

The structural elucidation of Vortioxetine Impurity 19 (Vortioxetine Sulfoxide) relies heavily on the predictive and observable principles of magnetic shielding in NMR spectroscopy. By carefully executing a self-validating protocol utilizing 1D and 2D NMR techniques, analytical scientists can definitively map the site of oxidation to the sulfur atom. The pronounced downfield shifts of the ortho-protons (+0.75 ppm) and ipso-carbons (+11.5 ppm) serve as the undeniable chemical fingerprint of this specific degradation pathway, ensuring regulatory compliance and drug safety.

References

-

Title: Vortioxetine Impurity 97 | CAS 2831955-36-1 (Impurity Characterization Standards) Source: Veeprho URL: [Link]

-

Title: CAS No : 1429908-35-9 | Product Name : Vortioxetine Sulfoxide Source: Pharmaffiliates URL: [Link]

Sources

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final pharmaceutical product. This guide provides a detailed technical examination of the impurities associated with Vortioxetine, a multimodal antidepressant. We will draw a clear distinction between process-related impurities, using Vortioxetine Impurity 19 as a case study, and the degradation products that arise from the chemical instability of the active pharmaceutical ingredient (API) under various stress conditions. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into the identification, characterization, and control of these distinct classes of impurities, grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH).

Introduction: The Imperative of Impurity Control in Pharmaceutical Development

Vortioxetine, chemically known as 1-[2-[(2,4-Dimethylphenyl)thio]phenyl]piperazine, is an antidepressant with a multimodal mechanism of action, targeting several serotonin receptors and the serotonin transporter.[1][2] The synthesis and storage of such a complex molecule can invariably lead to the presence of unwanted chemicals, known as impurities. Regulatory bodies worldwide, guided by the ICH, have established stringent frameworks for the control of these impurities.[3][4]

The ICH Q3A(R2) and Q3B(R2) guidelines categorize impurities based on their origin:

-

Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts.[5]

-

Inorganic Impurities: These include reagents, ligands, heavy metals, or other residual materials.[5]

-

Residual Solvents: Organic volatile chemicals used during the manufacturing process.[5]

This guide will focus on organic impurities, specifically differentiating between those arising from the manufacturing process (process-related) and those formed through degradation of the drug substance itself. Understanding this distinction is fundamental to developing robust control strategies, validating analytical methods, and ensuring drug product stability and safety.[3][6]

Profile of a Process-Related Impurity: Vortioxetine Impurity 19

Process-related impurities are by-products or unreacted intermediates that arise during the synthesis of the API.[7] Their presence and levels are controlled by optimizing the synthetic route and implementing effective purification steps.

Vortioxetine Impurity 19 has been identified by pharmaceutical impurity suppliers with the chemical name N1-(2-chloroethyl)-N2-phenylethane-1,2-diamine .

-

Chemical Structure: C₁₀H₁₅ClN₂

-

Molecular Weight: 198.69 g/mol

-

Origin: A structural analysis of this impurity suggests it is not a degradation product of Vortioxetine. Its chemical backbone lacks the characteristic 2,4-dimethylphenylthio moiety of the parent drug. Instead, it appears to be a potential intermediate or a byproduct related to the synthesis of the piperazine ring or its precursors, which are key building blocks in the overall Vortioxetine synthesis.[8] The presence of a reactive chloroethyl group further distinguishes it from the final Vortioxetine molecule.

The control of such an impurity is a matter of synthetic process optimization and purification. It is not expected to form upon storage or exposure of the final drug substance to environmental stresses.

Characterization of Vortioxetine Degradation Products

Degradation products are impurities that form when the drug substance or drug product is exposed to stress conditions such as light, heat, humidity, acid, base, or oxidation.[9] Forced degradation studies are intentionally conducted to identify the likely degradation products and establish the intrinsic stability of the drug molecule.[10][11]

For Vortioxetine, studies have consistently shown that the molecule is highly susceptible to oxidative and photolytic stress , while remaining relatively stable under thermal and hydrolytic (acidic, basic, and neutral) conditions.[11][12][13]

Oxidative Degradation Products

The primary site of oxidation on the Vortioxetine molecule is the thioether linkage, which is prone to oxidation to form a sulfoxide and subsequently a sulfone.

-

Vortioxetine Sulfoxide: This is a major oxidative degradation product. The addition of a single oxygen atom to the sulfur atom of the thioether group results in a molecule with a mass-to-charge ratio (m/z) of 315.3.[13] This transformation significantly alters the polarity of the molecule.

-

Other Oxidative Products: Studies have also reported the formation of other hydroxylated derivatives under oxidative stress.[13]

Photolytic Degradation Products

Exposure to light, particularly UV light, can also induce degradation. While the specific structures of all photolytic degradants are not always fully elucidated in every study, they represent a distinct impurity profile compared to oxidative stress.[11][12] Forced degradation studies have identified up to six different degradation products under combined photolytic and oxidative conditions.[12]

Core Directive: Comparing Vortioxetine Impurity 19 and Degradation Products

The fundamental difference lies in their origin, which dictates their chemical nature and the strategies for their control.

| Feature | Vortioxetine Impurity 19 | Vortioxetine Degradation Products (e.g., Sulfoxide) |

| Origin | Process-Related Impurity (from synthesis) | Degradation Product (from API breakdown) |

| Formation | By-product or unreacted intermediate from the synthetic pathway.[8] | Formed by chemical modification of the API due to stress (e.g., oxidation, light).[11][13] |

| Structure vs. API | Lacks the core structural features of Vortioxetine (e.g., 2,4-dimethylphenylthio group). | Retains the core skeleton of Vortioxetine with specific functional group modifications (e.g., S=O). |

| When Controlled | During API synthesis and purification. | During formulation, packaging selection, and by defining storage conditions and shelf-life.[9] |

| ICH Guideline Focus | Primarily ICH Q3A (Impurities in New Drug Substances).[14] | ICH Q3A and Q3B (Impurities in New Drug Products).[9] |

Logical Relationship Diagram

The following diagram illustrates the distinct origins of these impurity classes.

Caption: Origin of Process-Related vs. Degradation Impurities.

Experimental Protocols: A Guide to Impurity Identification

A self-validating system for impurity analysis requires robust experimental design and validated methodologies.

Protocol for Forced Degradation Studies

Objective: To intentionally degrade the Vortioxetine drug substance to identify potential degradation products and assess the stability-indicating nature of the analytical method. This protocol is based on ICH Q1A(R2) guidelines.[4]

Methodology:

-

Prepare Stock Solution: Accurately weigh and dissolve Vortioxetine HBr in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of approximately 500 µg/mL.[13]

-

Acid and Base Hydrolysis:

-

To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 0.1 N NaOH, respectively.

-

Reflux the solutions at 80°C for 24 hours.[13]

-

Cool the solutions to room temperature and neutralize them before analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours.[13] The reaction is typically rapid.

-

-

Thermal Degradation:

-

Keep a solid sample of Vortioxetine API in an oven at 105°C for 48 hours.

-

Also, keep an aliquot of the stock solution at 80°C for 24 hours.

-

-

Photolytic Degradation:

-

Sample Analysis:

-

Dilute all stressed samples to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

-

Analyze the samples using a validated stability-indicating HPLC method.

-

Protocol for Stability-Indicating HPLC-MS Method

Objective: To separate, detect, and identify Vortioxetine from its process-related impurities and degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).[11]

-

Mass Spectrometer (MS), preferably a high-resolution instrument like Quadrupole Time-of-Flight (QTOF-MS) for accurate mass measurements.[10][11]

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[13][15]

-

Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., acetate buffer pH 3.5) and organic solvents (e.g., acetonitrile, methanol).[11][13] The use of additives like triethylamine or diethylamine can improve peak shape.[11][13]

-

Flow Rate: 1.0 mL/min.[13]

-

Detection (DAD): 228 nm.[13]

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.[13]

-

Analysis: Full scan mode to detect all ions, followed by tandem MS (MS/MS) on the detected impurity peaks to obtain fragmentation patterns for structural elucidation.[12][13]

Workflow Diagram for Impurity Identification

Caption: Experimental Workflow for Impurity Identification and Validation.

Conclusion: A Unified Strategy for Impurity Control

A comprehensive understanding of the distinction between process-related impurities and degradation products is paramount for the successful development of Vortioxetine. While Vortioxetine Impurity 19 serves as an example of a compound controlled at the synthesis stage, degradation products like Vortioxetine sulfoxide must be managed throughout the product's lifecycle through formulation design, packaging, and storage conditions. The application of systematic forced degradation studies coupled with high-resolution analytical techniques like LC-MS/MS provides the necessary data to establish a robust control strategy that ensures the quality, safety, and efficacy of the final drug product, in full compliance with global regulatory standards.

References

- ICH. (n.d.). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Vertex AI Search.

- Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR. (n.d.). OUCI.

- Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR. (2020, September 5). PubMed.

- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.

- Guidelines and pharmacopoeial standards for pharmaceutical impurities: overview and critical assessment. (2012, July 15). PubMed.

- Modhave, D., Barrios, B., Iyer, J., & Paudel, A. (2024, January 15).

- Determination of vortioxetine and its degradation product in bulk and tablets, by LC-DAD and MS/MS methods. (n.d.). Academia.edu.

- Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. (2025, October 13).

- ICH. (n.d.). Quality Guidelines.

- ICH. (2006, October 25). Impurities in New Drug Substances Q3A(R2).

- ICH. (n.d.). ICH Harmonised Tripartite Guideline - Impurities in New Drug Products.

- Identification and characterization of forced degradation products of Vortioxetine by LC/MS/MS and NMR | Request PDF. (n.d.).

- CN106596798B - Analysis method of related substances in vortioxetine hydrobromide. (n.d.).

- A Guide to the Vortioxetine Synthesis Process. (n.d.).

- Shaikh, H., Gursal, A., Patil, P., Birati, D., Tarde, P., Jadhav, S., & Chavan, P. (2025). A Useful UFLC-MS Technique for Analysing N-Nitroso Vortioxetine Is a Nitrosamine Drug Substance Related Impurities (NDSRIs) in Vortioxetine Hydrobromide Drug Substance Employing a Low-Cost Single Quadrupole Mass Spectrometer. American Journal of Analytical Chemistry, 16, 253-269.

- Vortioxetine Pathway, Pharmacokinetics. (n.d.). ClinPGx.

- Comparison of Various Chromatographic Systems for Identification of Vortioxetine in Bulk Drug Substance, Human Serum, Saliva, and Urine Samples by HPLC-DAD and LC-QTOF-MS. (2020, May 27). PMC.

- Therapeutic Goods Administration (TGA). (n.d.). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph “substances for pharmaceutical use” and general chapter “control of impurities in substances for pharmaceutical use”.

- European Medicines Agency. (2004, April 22). Control of impurities of pharmacopoeial substances - Scientific guideline.

- Guideline on Control of Impurities of Pharmacopoeial Substances: Compliance with the European Pharmacopoeial General Monograph "Substances for Pharmaceutical Use" and General Chapter" Control of Impurities in Substances for Pharmaceutical Use". (n.d.). ECA Academy.

- Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. (2022, March 14). MDPI.

- Chronic Vortioxetine Treatment Reduces Exaggerated Expression of Conditioned Fear Memory and Restores Active Coping Behavior in Chronically Stressed R

- Analytical Method Development and Validation of Vortioxetine Hydrobromide by Rp-Hplc on Bulk and Tablet Dosage Form. (2022, February 15). IJTSRD.

- Vortioxetine Impurity 19 | CAS No- NA. (n.d.). Simson Pharma Limited.

- Vortioxetine EP Impurities & USP Rel

- Vortioxetine-impurities. (n.d.).

- Vortioxetine Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards.

- Effects of Vortioxetine on Cognitive Function in Patients with Major Depressive Disorder: A Meta-Analysis of Three Randomized Controlled Trials. (2016, June 15). Oxford Academic.

- Vortioxetine attenuates the effects of early-life stress on depression-like behaviors and monoamine transporters in female mice. (2021, March 15). PubMed.

- VORTIOXETINE. (n.d.). precisionFDA.

- CN114075153A - Preparation method of vortioxetine impurity. (n.d.).

- Vortioxetine | C18H22N2S | CID 9966051. (n.d.). PubChem - NIH.

- Chemical structure of vortioxetine and its metabolites. (n.d.).

- Clinical D

- A Focus on Vortioxetine - Mechanism of Action and Efficacy. (2017, October 27). Psych Scene Hub.

Sources

- 1. Vortioxetine | C18H22N2S | CID 9966051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. psychscenehub.com [psychscenehub.com]

- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 4. ICH Official web site : ICH [ich.org]

- 5. tasianinch.com [tasianinch.com]

- 6. Guidelines and pharmacopoeial standards for pharmaceutical impurities: overview and critical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vortioxetine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. arborpharmchem.com [arborpharmchem.com]

- 9. pmda.go.jp [pmda.go.jp]

- 10. Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (PDF) Determination of vortioxetine and its degradation product in bulk and tablets, by LC-DAD and MS/MS methods [academia.edu]

- 14. database.ich.org [database.ich.org]

- 15. ijtsrd.com [ijtsrd.com]

An In-depth Technical Guide to the Theoretical Mass Spectrum Analysis of Vortioxetine Impurity 19 (Vortioxetine Sulfoxide)

Executive Summary

This technical guide provides a comprehensive theoretical analysis of the mass spectrometric behavior of Vortioxetine Impurity 19, identified as Vortioxetine Sulfoxide. As a critical oxidative degradation product of the antidepressant Vortioxetine, understanding its fragmentation pattern is paramount for its unambiguous identification in quality control and stability studies. This document, intended for researchers, analytical scientists, and drug development professionals, delineates the foundational principles of Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), applies them to predict the fragmentation pathways of Vortioxetine Sulfoxide, and provides a robust experimental framework for verification. By explaining the causality behind fragmentation mechanisms and grounding predictions in established chemical principles, this guide serves as a practical resource for method development and impurity profiling.

Introduction to Vortioxetine and the Imperative of Impurity Profiling

Vortioxetine, with the chemical name 1-[2-[(2,4-Dimethylphenyl)thio]phenyl]piperazine, is a multimodal antidepressant utilized for the treatment of major depressive disorder (MDD).[1][2] Its complex mechanism of action involves serotonin (5-HT) reuptake inhibition and modulation of several serotonin receptors. The synthesis and storage of such a multifaceted molecule can lead to the formation of related substances, including process impurities and degradation products.[1]

Regulatory bodies worldwide mandate rigorous characterization of any impurity present in an active pharmaceutical ingredient (API) at a level of 0.10% or higher. This process, known as impurity profiling, is essential to guarantee the safety, efficacy, and quality of the final drug product.[3] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the cornerstone of modern impurity identification due to its exceptional sensitivity and structural elucidation capabilities.[4]

This guide focuses on Vortioxetine Impurity 19 , which has been identified as Vortioxetine Sulfoxide (1-(2-((2,4-dimethylphenyl)sulfinyl)phenyl)piperazine), a primary oxidative degradation product.[5] Forced degradation studies consistently show that the thioether moiety in Vortioxetine is susceptible to oxidation, forming the corresponding sulfoxide.[6][7][8] A thorough analysis of this impurity's mass spectral fragmentation is therefore not merely an academic exercise but a practical necessity for analytical chemists in the pharmaceutical industry.

Foundational Mass Spectrometry Principles

To predict the fragmentation of Vortioxetine Sulfoxide, we must first understand the core technologies enabling the analysis.

Electrospray Ionization (ESI)

ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte molecule during its transition into a gas-phase ion.[9][10] This is ideal for pharmaceutical analysis as it typically preserves the intact molecule, generating a protonated molecular ion, denoted as [M+H]⁺. The ability to generate intact ions from solution makes ESI perfectly suited for coupling with High-Performance Liquid Chromatography (HPLC).[11][12]

Collision-Induced Dissociation (CID)

While ESI provides the molecular weight of the impurity, it offers little structural information. To elucidate the structure, we employ tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ ion of interest is isolated and then subjected to Collision-Induced Dissociation (CID).[13][14] Inside the mass spectrometer, these isolated ions are accelerated and collided with an inert gas (e.g., argon or nitrogen). This collision converts kinetic energy into internal energy, causing the ion to vibrate and ultimately fragment at its weakest chemical bonds.[14] The resulting fragment ions are then mass-analyzed, producing a "fingerprint" spectrum that is unique to the molecule's structure.

Theoretical Mass Spectrum of Vortioxetine Impurity 19 (Vortioxetine Sulfoxide)

Molecular Ion Formation (ESI-MS)

The first step in the analysis is the generation of the protonated molecular ion. The key properties of Vortioxetine Sulfoxide are summarized below.

| Property | Value | Source |

| Chemical Name | 1-(2-((2,4-dimethylphenyl)sulfinyl)phenyl)piperazine | [5] |

| Molecular Formula | C₁₈H₂₂N₂OS | [5] |

| Monoisotopic Mass | 314.1453 g/mol | Calculated |

| Predicted [M+H]⁺ (m/z) | 315.1526 | Calculated |

In a positive-mode ESI-MS experiment, the basic nitrogen atoms of the piperazine ring are the most likely sites of protonation. Therefore, we confidently predict the base peak in the full-scan MS spectrum to be the [M+H]⁺ ion at m/z 315.15.

Predicted Fragmentation Pathways (MS/MS via CID)

The structure of protonated Vortioxetine Sulfoxide offers several potential fragmentation routes upon CID. The fragmentation is driven by the stability of the resulting fragment ions and neutral losses. The primary sites for bond cleavage are the piperazine ring and the bonds adjacent to the sulfoxide bridge, which represent points of chemical instability.

Pathway A: Piperazine Ring Cleavage The piperazine ring is a common site of fragmentation in related compounds.[15][16] Cleavage is often initiated by the charge on one of the nitrogen atoms, leading to a series of ring-opening events and subsequent fragmentation.

-

Initial Cleavage: A common fragmentation of N-arylpiperazines involves the cleavage of the C-N bond connecting the piperazine to the phenyl ring, or cleavage within the piperazine ring itself.

-

Predicted Fragments:

-

Loss of C₄H₈N: A retro-Diels-Alder-type fragmentation or sequential cleavage within the piperazine ring can lead to the loss of a C₄H₈N radical, resulting in a fragment ion.

-

Formation of Iminium Ions: Cleavage of C-C bonds within the piperazine ring can generate stable iminium ions. For instance, cleavage across the ring could produce a fragment corresponding to the protonated arylpiperazine portion with a cleaved ring, leading to fragments around m/z 192.11.

-

Pathway B: Cleavage Around the Sulfoxide Bridge The C-S and S-O bonds of the sulfoxide group are key fragmentation points.

-

Loss of Sulfinyl Group (SOH): A characteristic fragmentation could involve the loss of a sulfinyl group as a neutral loss of SOH (m/z 49). This would be preceded by a rearrangement.

-

Cleavage of the Aryl-Sulfur Bond: The C-S bond connecting the dimethylphenyl group to the sulfoxide can cleave, leading to two primary fragment ions:

-

The [M+H - C₈H₉SOH]⁺ fragment, representing the phenylpiperazine moiety at m/z 161.11.

-

The [C₈H₉SO]⁺ fragment, representing the dimethylphenylsulfinyl cation at m/z 153.04.

-

-

Loss of Oxygen: The direct loss of the oxygen atom from the sulfoxide ([M+H - O]⁺) would result in the protonated Vortioxetine ion at m/z 299.16. This is a common fragmentation pathway for sulfoxides and serves as a diagnostic indicator.

Visualization of Predicted Fragmentation

The following diagrams illustrate the most probable fragmentation pathways for protonated Vortioxetine Sulfoxide.

Caption: Predicted fragmentation of Vortioxetine Sulfoxide via piperazine ring cleavage.

Caption: Predicted fragmentation of Vortioxetine Sulfoxide around the sulfoxide bridge.

Experimental Protocol for Verification

The following protocol provides a starting point for the LC-MS/MS analysis of Vortioxetine Impurity 19. Optimization may be required based on the specific instrumentation used.

Sample Preparation

-

Accurately weigh and dissolve the Vortioxetine sample containing the suspected impurity in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a concentration of ~1-10 µg/mL for direct infusion or LC-MS analysis.

-

Filter the final solution through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography (LC) Parameters

A reversed-phase HPLC method is suitable for separating Vortioxetine from its oxidative degradation product.[7][17]

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent retention and resolution for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes good peak shape and ionization efficiency. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |

| Gradient | 10% B to 90% B over 10 min | A standard gradient to elute compounds of varying polarity. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 2 µL | Minimizes peak broadening. |

| Detection | UV at 226 nm | A suitable wavelength for detecting Vortioxetine and related structures.[17] |

Mass Spectrometry (MS) Parameters

| Parameter | Recommended Condition | Rationale |

| Ionization Mode | ESI Positive | The piperazine nitrogens are basic and readily protonated. |

| Capillary Voltage | 3.5 kV | Standard voltage for stable electrospray. |

| Gas Temp. | 325 °C | Ensures efficient desolvation. |

| Gas Flow | 8 L/min | Typical drying gas flow rate. |

| Scan Range (MS1) | m/z 100 - 500 | Covers the expected mass of the parent ion and key fragments. |

| MS/MS Precursor | Isolate m/z 315.15 | Selects the protonated molecular ion of the impurity for fragmentation. |

| Collision Energy | Ramped 10-40 eV | Ramping the energy ensures all major fragmentation pathways are observed.[13] |

| Analyzer | TOF or Orbitrap | High-resolution analyzers are recommended for accurate mass measurements.[18] |

Data Interpretation and Confirmation

The cornerstone of this analysis is the comparison of the experimentally obtained MS/MS spectrum with the theoretically predicted fragmentation pattern.

-

Parent Ion Confirmation: The first step is to confirm the presence of an ion at m/z 315.1526 in the high-resolution full-scan spectrum. The measured mass should be within 5 ppm of the theoretical mass to confirm the elemental formula C₁₈H₂₂N₂OS.

-

Fragment Ion Matching: The experimental MS/MS spectrum should be scrutinized for the presence of the predicted fragment ions. Key diagnostic fragments to look for include:

-

m/z 299.16: Confirmation of the loss of an oxygen atom.

-

m/z 161.11: Evidence of cleavage at the C-S bond.

-

Fragments corresponding to the cleavage of the piperazine ring.

-

-

Structural Isomers: It is crucial to consider that other impurities may have the same nominal mass. However, their fragmentation patterns will differ significantly. A precise match between the experimental and theoretical fragmentation provides a high degree of confidence in the structural assignment.

Conclusion